![molecular formula C14H16BrNO2 B2402292 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097936-05-3](/img/structure/B2402292.png)
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloheptathiazole Derivatives and Synthetic Approaches
Research indicates that compounds structurally related to "2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide" have been involved in the synthesis of cycloheptathiazole derivatives. For example, Seto, Nishiyama, and Ogura (1962) describe the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives through the treatment of bromotropolon-yl-thiourea derivatives, highlighting the versatile synthetic applications of brominated compounds in creating cyclic structures with potential biological activities (Seto, Nishiyama, & Ogura, 1962).
Phenoxo-Bridged Dicopper(II) Complexes
Another study by Amudha, Thirumavalavan, and Kandaswamy (1999) investigates the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. This research showcases the role of brominated compounds in coordinating with metal ions to form complexes that exhibit unique electrochemical and magnetic properties, underscoring their importance in the development of materials with potential electronic and catalytic applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Development of New Classes of Compounds
Sañudo, Marcaccini, Basurto, and Torroba (2006) demonstrate the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This research exemplifies how brominated benzamide derivatives can participate in complex reactions to create novel heterocyclic compounds, potentially useful in pharmaceuticals and organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antidopaminergic Properties of Benzamides
Högberg, de Paulis, Johansson, Kumar, Hall, and Ogren (1990) explore the synthesis and antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. This study highlights the therapeutic potential of brominated benzamides in the development of antipsychotic agents, emphasizing their significance in medicinal chemistry (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Enaminoketones and Halogenation Reactions
Jirkovsky (1974) delves into the synthesis and properties of N-substituted 3-amino-2-cyclohexen-1-ones, focusing on their halogenation reactions. This research demonstrates the utility of brominated compounds in generating a variety of functionalized organic molecules, useful in organic synthesis and potential drug development (Jirkovsky, 1974).
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQCXCNKJQGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
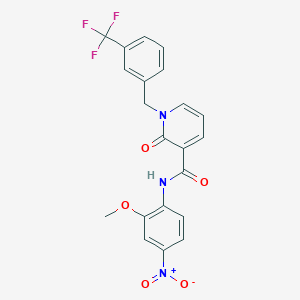
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)

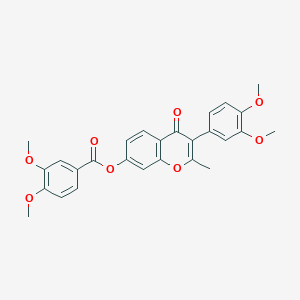
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
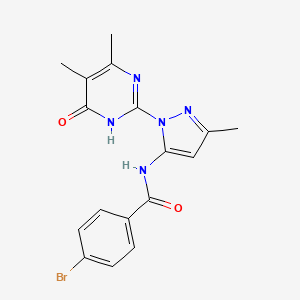
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
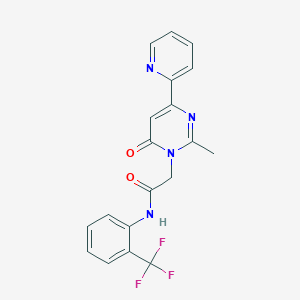
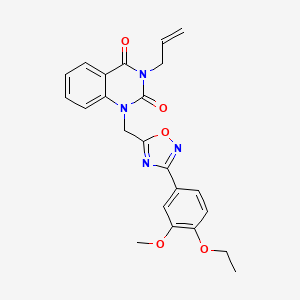
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/no-structure.png)

